

N-Hydroxy-4-methylbenzenesulfonamide CAS number 1593-60-8

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	N-Hydroxy-4-methylbenzenesulfonamide
Cat. No.:	B178281

[Get Quote](#)

N-Hydroxy-4-methylbenzenesulfonamide: A Technical Guide

CAS Number: 1593-60-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-methylbenzenesulfonamide is a chemical compound with the CAS number 1593-60-8. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and available spectroscopic data. While direct biological activity for **N-Hydroxy-4-methylbenzenesulfonamide** is not extensively documented in publicly available literature, this guide explores the known biological activities of structurally similar sulfonamide derivatives, suggesting potential avenues for future research and drug discovery. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and pharmacology.

Chemical and Physical Properties

N-Hydroxy-4-methylbenzenesulfonamide is a solid at room temperature with a molecular formula of C7H9NO3S.^[1] Key quantitative properties are summarized in the table below.

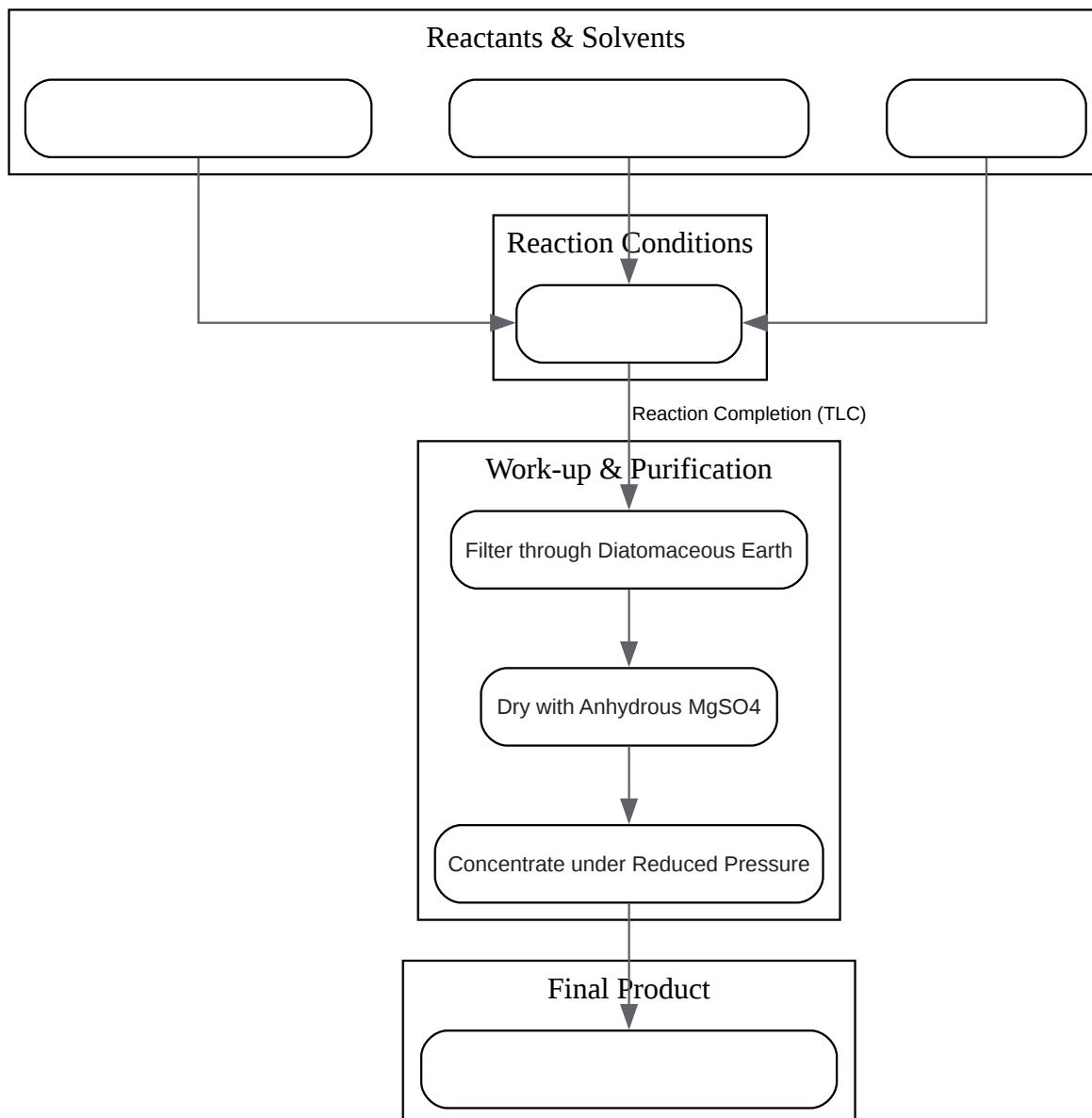
Property	Value	Reference
Molecular Weight	187.22 g/mol	[1]
Melting Point	126-128 °C (decomposes)	
Boiling Point (Predicted)	355.6 ± 35.0 °C	
pKa (Predicted)	6.90 ± 0.69	[1]
Storage Temperature	2-8 °C (Sealed in dry conditions)	

Synthesis

A general and effective method for the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide** involves the reaction of p-toluenesulfonyl chloride with hydroxylamine hydrochloride in the presence of magnesium oxide.[\[2\]](#)

Experimental Protocol

Materials:


- p-Toluenesulfonyl chloride
- Hydroxylamine hydrochloride
- Magnesium oxide
- Methanol
- Water
- Tetrahydrofuran (THF)
- Anhydrous magnesium sulfate
- Diatomaceous earth

Procedure:

- Dissolve hydroxylamine hydrochloride (7.2 g, 86 mmol) in a solvent mixture of methanol (30 mL) and water (20 mL).[\[2\]](#)
- Add magnesium oxide (5.1 g, 129 mmol) to the solution and stir the mixture for 10 minutes.[\[2\]](#)
- In a separate flask, dissolve p-toluenesulfonyl chloride (8 g, 43 mmol) in tetrahydrofuran (300 mL).[\[2\]](#)
- Add the solution of p-toluenesulfonyl chloride to the hydroxylamine hydrochloride mixture.[\[2\]](#)
- Stir the reaction vigorously at room temperature.[\[2\]](#)
- Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is completely consumed.[\[2\]](#)
- Upon completion, filter the reaction mixture through diatomaceous earth.[\[2\]](#)
- Dry the filtrate with anhydrous magnesium sulfate.[\[2\]](#)
- Concentrate the filtrate under reduced pressure to yield **N-hydroxy-4-methylbenzenesulfonamide** as a white solid.[\[2\]](#)

Yield: 7 g (87.5%)[\[2\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Hydroxy-4-methylbenzenesulfonamide**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	CDCl_3	7.82	d	8.4	2H, Ar-H
7.35	d	8.0		2H, Ar-H	
2.45	s	-		3H, CH_3	
^{13}C	CDCl_3	144.5			
135.5					
129.8					
128.4					
21.6					

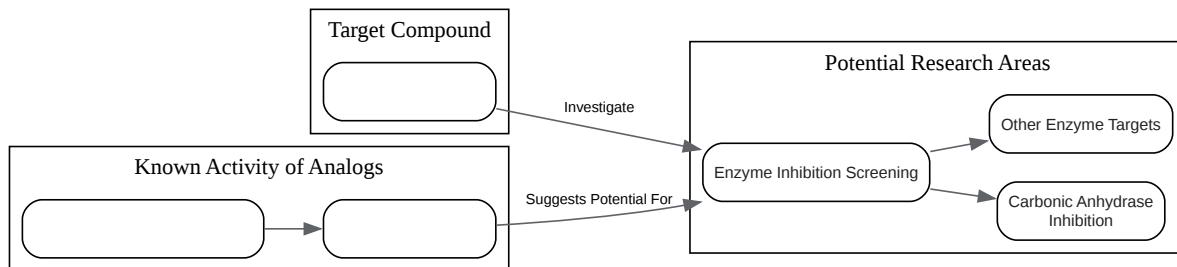
Infrared (IR) Spectroscopy

While a specific experimental spectrum for **N-Hydroxy-4-methylbenzenesulfonamide** is not readily available, the IR spectrum of sulfonamides typically exhibits characteristic absorption bands. For the related compound 4-aminobenzenesulfonamide, key vibrations are observed for the sulfonamide group.^[2] The S=O stretching vibrations are expected to be strong and appear in the regions of $1350\text{-}1300\text{ cm}^{-1}$ (asymmetric) and $1160\text{-}1140\text{ cm}^{-1}$ (symmetric). The S-N stretching is typically observed in the $900\text{-}800\text{ cm}^{-1}$ region.^[3] The N-H and O-H stretching vibrations would be expected in the region of $3400\text{-}3200\text{ cm}^{-1}$.

Mass Spectrometry

Predicted mass spectrometry data indicates the following adducts and their corresponding m/z values.^[4]

Adduct	m/z
[M+H] ⁺	188.0376
[M+Na] ⁺	210.0195
[M-H] ⁻	186.0230


Biological Activity and Potential Research Directions

Direct experimental data on the biological activity of **N-Hydroxy-4-methylbenzenesulfonamide** is limited in the current scientific literature. However, the sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.^[5]

Research on structurally similar compounds provides insights into potential biological targets. For instance, a derivative, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has demonstrated inhibitory activity against acetylcholinesterase (AChE) with an IC₅₀ value of 75 ± 0.83 μM.^[6] This suggests that **N-Hydroxy-4-methylbenzenesulfonamide** could be investigated as a potential inhibitor of cholinesterases or other enzymes.

The general class of sulfonamides has been shown to interact with a variety of enzymes, including carbonic anhydrases.^{[5][7]} Therefore, screening **N-Hydroxy-4-methylbenzenesulfonamide** against a panel of enzymes, particularly those with a known affinity for sulfonamide-containing ligands, could be a fruitful area of investigation.

Logical Relationship Diagram for Potential Research

[Click to download full resolution via product page](#)

Caption: Potential research avenues based on analog activity.

Safety and Handling

N-Hydroxy-4-methylbenzenesulfonamide is classified as a hazardous substance.

- GHS Pictograms: Flame, Exclamation Mark
- Signal Word: Danger
- Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection).

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-Hydroxy-4-methylbenzenesulfonamide is a readily synthesizable compound with well-defined chemical and physical properties. While its biological profile remains to be fully

elucidated, the known activities of structurally related sulfonamides suggest that it may possess interesting pharmacological properties, particularly as an enzyme inhibitor. This technical guide provides a solid foundation for researchers interested in exploring the potential applications of this compound in drug discovery and development. Further investigation into its biological effects is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - N-hydroxy-4-methylbenzenesulfonamide (C7H9NO3S) [pubchemlite.lcsb.uni.lu]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α -Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Hydroxy-4-methylbenzenesulfonamide CAS number 1593-60-8]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178281#n-hydroxy-4-methylbenzenesulfonamide-cas-number-1593-60-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com